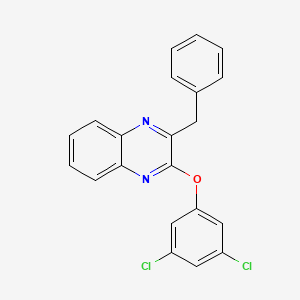

2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline

Description

2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline is a chemical compound with the molecular formula C21H14Cl2N2O and a molecular weight of 381.25 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by its unique structure, which includes a quinoxaline core substituted with a benzyl group and a dichlorophenoxy group.

Properties

IUPAC Name |

2-benzyl-3-(3,5-dichlorophenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O/c22-15-11-16(23)13-17(12-15)26-21-20(10-14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-9,11-13H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFUYMRAMAARTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline involves several steps. One common synthetic route includes the reaction of 2-chloro-3-nitroquinoxaline with benzylamine to form 2-benzyl-3-nitroquinoxaline. This intermediate is then reduced to 2-benzyl-3-aminoquinoxaline, which undergoes a nucleophilic substitution reaction with 3,5-dichlorophenol to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Chemical Reactions Analysis

2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced quinoxaline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-benzyl-3-(3,5-dichlorophenoxy)quinoxaline typically involves nucleophilic aromatic substitution reactions, which are common in the functionalization of quinoxalines. The presence of electron-withdrawing groups such as dichlorophenoxy enhances the reactivity of the quinoxaline core, allowing for various derivatives to be synthesized. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Antimicrobial Properties

Quinoxaline derivatives, including 2-benzyl-3-(3,5-dichlorophenoxy)quinoxaline, have demonstrated significant antimicrobial activity against a range of bacterial strains. Studies indicate that quinoxaline compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For instance, two derivatives from similar structural classes showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against various clinical isolates .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Enterococcus faecium | 0.25 - 1 |

| Enterococcus faecalis | 0.25 - 1 |

| Methicillin-resistant S. aureus | 0.25 - 1 |

Anticancer Activity

Quinoxalines are also recognized for their anticancer properties. Research has shown that derivatives can act as selective adenosine triphosphate (ATP) competitive inhibitors, which are crucial in cancer cell proliferation pathways. Specific studies have highlighted the efficacy of quinoxaline derivatives against various cancer cell lines such as HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). These compounds have been noted for their ability to induce apoptosis in cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | Varies |

| HepG2 | Varies |

| MCF-7 | Varies |

Mechanistic Insights

The mechanism of action for quinoxaline derivatives often involves intercalation into DNA, leading to disruption of replication and transcription processes in rapidly dividing cells. The benzyl moiety in compounds like 2-benzyl-3-(3,5-dichlorophenoxy)quinoxaline has been shown to facilitate specific DNA binding modes, enhancing their potential as therapeutic agents .

Future Directions and Case Studies

Research into quinoxaline derivatives is ongoing, with a focus on optimizing their pharmacological profiles and expanding their applications in treating infectious diseases and cancers. A recent study emphasized the importance of structure-activity relationships (SAR) in developing more potent compounds with fewer side effects.

Case Study: Antibacterial Efficacy

A comparative study evaluated several quinoxaline derivatives against a panel of clinically relevant bacterial strains. Compounds were assessed for their ability to inhibit biofilm formation—a significant factor in chronic infections—demonstrating that certain derivatives not only inhibited bacterial growth but also effectively eradicated established biofilms .

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline can be compared with other quinoxaline derivatives, such as:

2-Benzyl-3-(4-chlorophenoxy)quinoxaline: Similar in structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.

2-Benzyl-3-(3,5-dimethylphenoxy)quinoxaline: The presence of methyl groups instead of chlorine atoms results in different physical and chemical properties.

2-Benzyl-3-(3,5-difluorophenoxy)quinoxaline:

These comparisons highlight the uniqueness of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline in terms of its specific substitution pattern and the resulting properties.

Biological Activity

2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

The chemical structure of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline includes a quinoxaline core substituted with a benzyl group and a dichlorophenoxy moiety. The synthesis typically involves multi-step organic reactions that can include:

- Formation of the Quinoline Core : Often achieved through the Skraup synthesis.

- Substitution Reactions : The dichlorophenoxy group is introduced via nucleophilic aromatic substitution.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline has been investigated for its activity against various bacterial strains, including antibiotic-resistant species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.25 - 1 mg/L |

| Enterococcus faecalis (VRE) | 0.250 - 2 mg/L |

| Escherichia coli | >8 mg/L |

The compound exhibits selective activity against Gram-positive bacteria, particularly resistant strains such as MRSA and VRE .

Anticancer Activity

The anticancer properties of quinoxaline derivatives are well-documented. The mechanism often involves DNA intercalation and inhibition of topoisomerase II, which is crucial for DNA replication and transcription.

- Cell Lines Tested : Various cancer cell lines have been used to evaluate the efficacy of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline.

- IC50 Values : The compound has shown promising results with IC50 values significantly lower than standard chemotherapeutics in some studies.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Melanoma A375 | 45 |

| Leukemia | Varies by subtype |

The biological activity of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound may inhibit bacterial enzymes involved in cell wall synthesis and disrupt biofilm formation.

- Anticancer Mechanism : It likely intercalates into DNA strands, preventing replication and leading to apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy Against Biofilms :

A study demonstrated that derivatives of quinoxaline, including 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline, effectively disrupted biofilms formed by S. aureus and E. faecalis. This is particularly relevant given the clinical challenge posed by biofilm-associated infections . -

Cytotoxicity in Cancer Models :

Research involving various cancer cell lines indicated that the compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in tumor cells. This selectivity is critical for developing safer anticancer therapies .

Q & A

Q. What are the common synthetic routes for 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions between o-phenylenediamines and diketones or substituted phenoxy precursors. For 2-benzyl-3-(3,5-dichlorophenoxy)quinoxaline, focus on optimizing:

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the quinoxaline core .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of dichlorophenoxy intermediates .

- Temperature Control : Stepwise heating (e.g., 60°C for benzylation, followed by 100°C for phenoxy substitution) minimizes side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures can isolate the product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm benzyl and dichlorophenoxy substituents. Look for aromatic proton splitting patterns (e.g., para-substituted Cl groups at δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~399.3 g/mol) and isotopic patterns for Cl atoms.

- HPLC-PDA : Use C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and detect trace byproducts .

Q. How do substituents like 3,5-dichlorophenoxy influence the compound’s electronic properties?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The electron-withdrawing Cl groups reduce π-electron density on the quinoxaline ring, affecting reactivity in cross-coupling reactions .

- Cyclic Voltammetry : Measure redox potentials to correlate substituent effects with electrochemical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines, controlling for metabolic interference from the benzyl group .

- SAR Analysis : Compare analogs (e.g., replacing Cl with F or methoxy groups) to isolate substituent-specific effects. Refer to PubChem bioassay data for structurally related compounds .

- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias in existing literature .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized quinoxaline derivatives to capture binding proteins. Validate hits via SPR or ITC .

- Metabolomics : Employ LC-MS/MS to track metabolic byproducts in treated cells, focusing on pathways perturbed by electron-deficient aromatic systems .

- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., kinase domains) using Amber or GROMACS to predict binding modes .

Q. How can researchers design experiments to assess the environmental impact of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline?

- Methodological Answer :

- Degradation Studies : Simulate photolysis (UV-Vis irradiation in aqueous solutions) and analyze breakdown products via GC-MS. Monitor persistent chlorinated fragments .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays, correlating toxicity with logP values (predicted ~3.8 for this compound) .

Data Analysis and Theoretical Frameworks

Q. What computational tools are recommended for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites on the quinoxaline core .

- Machine Learning : Train models on existing quinoxaline reaction datasets (e.g., USPTO) to predict cross-coupling outcomes with aryl halides .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.